

Physicochemical Properties of Pure Avenasterol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterol is a naturally occurring phytosterol found in various plant sources, notably in oats (Avena sativa), from which it derives its name. As a member of the sterol class of lipids, **avenasterol** shares a fundamental structural similarity with cholesterol but possesses a unique side-chain modification. This guide provides a comprehensive overview of the core physicochemical properties of pure **avenasterol**, with a focus on quantitative data, detailed experimental methodologies, and the visualization of related workflows and biological interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

This document distinguishes between the two primary isomers of **avenasterol**: $\Delta 5$ -avenasterol and $\Delta 7$ -avenasterol, which differ in the position of a double bond within the sterol ring structure. It is important to note that the physicochemical properties can vary between these isomers.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **avenasterol**. These values have been compiled from various sources and represent the most current and reliable data available.



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Table 1: General and Physical Properties of Avenasterol

Isomers

Property	Δ5-Avenasterol	Δ7-Avenasterol	References
Molecular Formula	C29H48O	C29H48O	[1][2]
Molar Mass	412.71 g/mol	412.70 g/mol	[3][4]
Melting Point	131-134 °C	118–120 °C	[4][5]
Appearance	White to off-white powder	Solid	[5][6]
Purity	>95%	>98%	[7][8]

Table 2: Solubility Profile of Avenasterol

Solvent	Δ5-Avenasterol Solubility	Δ7-Avenasterol Solubility	References
Water	Insoluble (Predicted: 1.2 x 10 ⁻⁶ g/L at 25°C)	Insoluble	[9]
Chloroform	Slightly Soluble	Slightly Soluble	[5][8]
Ethyl Acetate	Slightly Soluble	Not Specified	[5]
Methanol	Not Specified	Slightly Soluble	[8]

Table 3: Spectroscopic and Chromatographic Data for Avenasterol



Technique	Data for Avenasterol	References
Mass Spectrometry (MS)	Predominant ion [M+H-H ₂ O] ⁺ at m/z 395. MS ² spectra can differentiate stigmasterol from Δ 5- and Δ 7-avenasterol.	[10][11]
Nuclear Magnetic Resonance (NMR)	Predicted ¹ H and ¹³ C NMR spectra are available in databases.	[12]
UV-Vis Spectroscopy	General technique for sterol analysis; specific λmax for pure avenasterol not detailed in provided results.	[13][14][15]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **avenasterol**. These protocols are based on established techniques for the analysis of phytosterols.

Melting Point Determination

The melting point of pure **avenasterol** can be determined using a capillary melting point apparatus.[2][14][16]

- · Apparatus: Mel-Temp apparatus or similar.
- Procedure:
 - A small amount of the finely powdered, dry avenasterol sample is packed into a capillary tube to a height of 1-2 mm.[16]
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 2°C/min) for a



precise measurement.[14]

- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[16]
- For high purity samples, a sharp melting range of 0.5-1.0°C is expected.

Solubility Determination

The solubility of **avenasterol** in various solvents can be determined by the equilibrium solubility method.[3]

- Procedure:
 - An excess amount of pure avenasterol is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The suspension is then filtered or centrifuged to remove the undissolved solid.
 - The concentration of avenasterol in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
 - The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Optical Rotation Measurement

The optical rotation of a chiral molecule like **avenasterol** is measured using a polarimeter.[17] [18][19][20]

- Apparatus: Polarimeter.
- Procedure:
 - A solution of known concentration of pure avenasterol is prepared in a suitable solvent (e.g., chloroform).



- The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).
- The sample solution is placed in a polarimeter cell of a known path length (typically 1 dm).
- The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a controlled temperature (e.g., 20°C).[19]
- The specific rotation [α] is calculated using the formula: [α] = α / (I × c) where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

Mass spectrometry is a key technique for the structural elucidation and identification of **avenasterol**.[5][11][21][22]

- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) is often preferred for phytosterols as it generally provides better ionization.[5][21]
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: Mass spectra are acquired in positive ion mode. For phytosterols, the protonated molecule [M+H]⁺ is often accompanied by a more abundant ion corresponding to the loss of a water molecule, [M+H-H₂O]⁺.[21] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the **avenasterol** molecule.[6][23][24][25][26]

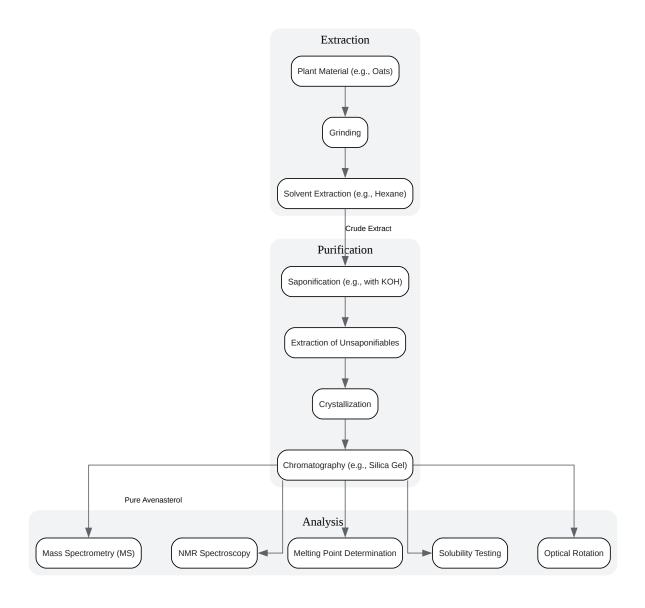
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A small amount of pure avenasterol is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.



Mandatory Visualizations Experimental Workflow for Phytosterol Analysis

The following diagram illustrates a general workflow for the extraction, purification, and analysis of phytosterols like **avenasterol** from a plant source.





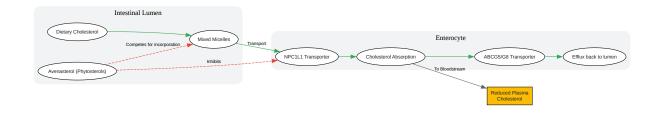
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Caption: General workflow for the extraction and analysis of avenasterol.



Proposed Mechanism of Phytosterol Action on Cholesterol Metabolism

This diagram illustrates the generally accepted mechanism by which phytosterols, including **avenasterol**, are thought to influence cholesterol levels in the body.



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